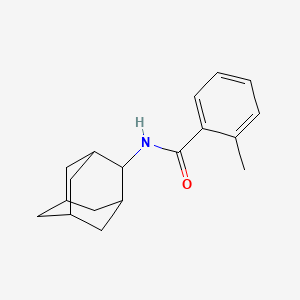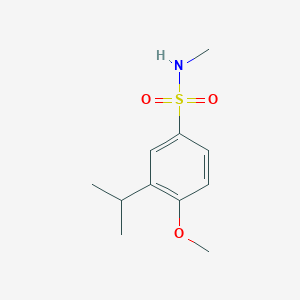
3-(4-tert-butylphenyl)-N-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-N-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TBNPA and is widely used in various fields such as materials science, organic chemistry, and biochemistry.
Applications De Recherche Scientifique
TBNPA has been extensively studied for its potential applications in various fields of science. In materials science, TBNPA is used as a monomer for the synthesis of polymers and copolymers with unique properties such as high thermal stability and mechanical strength. In organic chemistry, TBNPA is used as a building block for the synthesis of various compounds with potential pharmaceutical and agrochemical applications. In biochemistry, TBNPA is used as a probe to study the interaction of proteins and enzymes with small molecules.
Mécanisme D'action
The mechanism of action of TBNPA is not fully understood, but it is believed to interact with various proteins and enzymes in the body. TBNPA has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. TBNPA has also been shown to interact with certain ion channels and receptors in the body, which may contribute to its biological activity.
Biochemical and Physiological Effects:
TBNPA has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that TBNPA can inhibit the activity of certain enzymes and affect the function of ion channels and receptors. In vivo studies have shown that TBNPA can affect the behavior and cognitive function of animals. However, the exact mechanism of action and the potential side effects of TBNPA in humans are still unclear and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
TBNPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. TBNPA can be easily incorporated into various experimental designs and can be used as a probe to study the interaction of proteins and enzymes with small molecules. However, TBNPA also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of TBNPA. One potential direction is to investigate the potential therapeutic applications of TBNPA in various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential environmental impact of TBNPA and its degradation products. Furthermore, the development of new synthetic methods for TBNPA and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.
Méthodes De Synthèse
The synthesis of TBNPA involves the reaction of 4-tert-butylphenylamine and 3-nitrobenzaldehyde in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of TBNPA is typically high, and the purity can be confirmed by various analytical techniques such as NMR and IR spectroscopy.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)15-10-7-14(8-11-15)9-12-18(22)20-16-5-4-6-17(13-16)21(23)24/h4-13H,1-3H3,(H,20,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEIYLPFSFLTIA-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)

![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)
![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)
